Cas no 1099597-38-2 (1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)

1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
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- 1-FLUORO-4-(2,2,2-TRIFLUOROETHYL)-2-(TRIFLUOROMETHYL)BENZENE
- Benzene, 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-
- 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
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- インチ: 1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2
- InChIKey: YSKYCMMBVCKTEY-UHFFFAOYSA-N
- SMILES: C1(F)=CC=C(CC(F)(F)F)C=C1C(F)(F)F
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1262674-5g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 5g |
$720 | 2025-02-19 | |
A2B Chem LLC | AX67257-1g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 1g |
$95.00 | 2024-04-20 | |
A2B Chem LLC | AX67257-250mg |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 250mg |
$44.00 | 2024-04-20 | |
A2B Chem LLC | AX67257-5g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 5g |
$380.00 | 2024-04-20 | |
1PlusChem | 1P01ER7D-1g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 1g |
$125.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1262674-1g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 1g |
$255 | 2025-02-19 | |
eNovation Chemicals LLC | Y1262674-1g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 1g |
$255 | 2025-03-01 | |
eNovation Chemicals LLC | Y1262674-100g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 100g |
$6505 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657139-25g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 25g |
¥17152.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1262674-5g |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
1099597-38-2 | 98% | 5g |
$720 | 2025-03-01 |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzeneに関する追加情報
Professional Introduction to 1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene (CAS No. 1099597-38-2)
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene, identified by its CAS number 1099597-38-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of fluorinated aromatic hydrocarbons, which are widely recognized for their unique electronic and steric properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics that make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.
The structural framework of 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene consists of a benzene ring substituted with a fluoro group at the 1-position, a 2,2,2-trifluoroethyl group at the 4-position, and a trifluoromethyl group at the 2-position. This arrangement creates a molecule with enhanced stability and reactivity, making it particularly useful in organic synthesis. The trifluoromethyl group, in particular, is known for its ability to influence the electronic properties of adjacent atoms, thereby affecting the overall chemical behavior of the compound.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their applications in pharmaceuticals, agrochemicals, and advanced materials. The compound 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has been extensively studied for its potential use as a building block in the synthesis of more complex molecules. Its unique structure allows for facile functionalization at multiple positions, enabling chemists to tailor its properties for specific applications.
One of the most compelling aspects of this compound is its role in the development of novel pharmaceutical agents. Fluorinated aromatic compounds are often incorporated into drug molecules to improve their metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, studies have shown that the introduction of fluorine atoms can enhance the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. The presence of both fluoro and trifluoromethyl groups in 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene makes it an attractive candidate for such applications.
The synthesis of 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds under mild conditions. The use of such techniques ensures that the compound can be produced with minimal side products, making it suitable for sensitive applications.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Fluorinated aromatic hydrocarbons are known for their excellent thermal stability and chemical resistance, making them ideal candidates for use in high-performance polymers and coatings. The specific arrangement of fluorine atoms in 1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene contributes to its robustness and makes it a valuable component in formulations designed for extreme environments.
Recent research has also explored the electronic properties of this compound for use in organic electronics. Fluorinated aromatic molecules can exhibit strong electron-withdrawing effects due to the electronegativity of fluorine atoms. This property makes them suitable for use as electron transport materials or as components in organic light-emitting diodes (OLEDs). Studies have demonstrated that incorporating such compounds into OLED architectures can improve device performance by enhancing charge transport and suppressing exciton quenching.
The industrial production of 1-fluoro-4-(2, ) ) ) ) ) ) )(CAS No.1099597-38-]
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